Tert-butyl3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C12H21NO4. It is a member of the oxazepane family, characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazepane ring.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the oxazepane ring.
Tert-butyl 3-oxoazetidine-1-carboxylate: Contains a smaller azetidine ring instead of oxazepane.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Features fluorine atoms, altering its chemical properties
Uniqueness
Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate is unique due to its seven-membered oxazepane ring, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific biochemical pathways.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(14)7-16-8-12(13,4)5/h6-8H2,1-5H3 |
InChI Key |
DBDAJUNSLZVPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(=O)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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